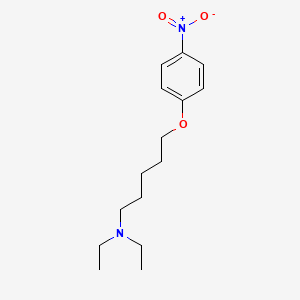![molecular formula C20H24N2O3 B4955338 4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX-2, the compound reduces the production of prostaglandins, thereby exhibiting anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide include the reduction of inflammation, pain, and fever. It has also been found to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Moreover, the compound has been shown to scavenge free radicals, thereby exhibiting anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide in lab experiments include its stability, solubility, and ability to form stable complexes with metal ions. However, the limitations include its low water solubility, which may affect its bioavailability, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide. These include the investigation of its potential use in drug delivery systems, the development of novel synthetic routes for the compound, and the exploration of its anti-cancer properties in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound to minimize potential toxicity.
Synthesis Methods
The synthesis method of 4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide involves the reaction between 4-tert-butylbenzoic acid and 2-[(2-methoxyphenyl)amino]-2-oxoethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has also been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
4-tert-butyl-N-[2-(2-methoxyanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)15-11-9-14(10-12-15)19(24)21-13-18(23)22-16-7-5-6-8-17(16)25-4/h5-12H,13H2,1-4H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHCUPXVPMDIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)

![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)

![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)
![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)
